BenchChemオンラインストアへようこそ!

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Metabolite profiling Drug metabolism Fluorinated benzylamines

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS 1208080-81-2) is a secondary benzylamine bearing a meta-fluorine on the phenyl ring and a terminal trifluoromethoxy (–OCF₃) group on the ethyl chain. The molecular formula is C₁₀H₁₁F₄NO and the molecular weight is 237.2 g/mol.

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
Cat. No. B11760104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine
Molecular FormulaC10H11F4NO
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNCCOC(F)(F)F
InChIInChI=1S/C10H11F4NO/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2
InChIKeyHVTYNYQPFHRCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine Procurement & Chemical Profile


(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS 1208080-81-2) is a secondary benzylamine bearing a meta-fluorine on the phenyl ring and a terminal trifluoromethoxy (–OCF₃) group on the ethyl chain . The molecular formula is C₁₀H₁₁F₄NO and the molecular weight is 237.2 g/mol . The compound is primarily catalogued as a research-grade fluorinated building block (purity ≥95%) used in medicinal chemistry and materials science, where the combination of a meta‑halogen and a strong electron‑withdrawing fluoroalkoxy moiety provides a distinct electronic profile compared to para‑substituted and non‑fluorinated structural analogs .

Why (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine Cannot Be Trivially Substituted


Close regioisomers and halogen‑swapped variants — most notably the para‑fluoro analog (4‑Fluoro‑benzyl)‑(2‑trifluoromethoxy‑ethyl)‑amine (CAS 1208078‑82‑3) and the 3‑chloro analog (CAS 1208081‑00‑8) — share identical molecular weight (237.2 g/mol) and comparable computed lipophilicity (LogP ~2.84) . However, the meta‑positioning of the fluorine substituent profoundly alters electron density distribution, metabolic handling, and molecular recognition compared to para or unsubstituted variants, as demonstrated by differential urinary metabolite recovery in rat models [1] and divergent structure‑directing performance in microporous material synthesis [2]. For a scientific buyer, these differences mean that substituting the 3‑fluoro regioisomer with the 4‑fluoro or 3‑chloro congener will change target‑binding pharmacodynamics, in‑vivo clearance rates, or templating efficiency — rendering generic replacement invalid without re‑validation.

Quantitative Differentiation Evidence for (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine vs Close Analogs


Regioisomeric Divergence in In‑Vivo Metabolic Fate (3‑F vs 4‑F)

In a head‑to‑head rat metabolism study of fluorobenzyl alcohols, the 3‑fluorobenzyl alcohol exhibited substantially lower total urinary metabolite recovery compared to the 4‑fluorobenzyl alcohol, which was quantitatively similar to the corresponding benzoic acid standard. Specifically, the overall urinary recovery of metabolites for 3‑fluorobenzyl alcohol was significantly lower than that of 4‑fluorobenzyl alcohol, indicating divergent Phase‑I/‑II metabolic processing and a higher fraction of non‑renal clearance pathways for the meta‑substituted congener [1]. Although the study employed benzyl alcohols, the same electronic effects that control benzylic oxidation operate in the analogous amine series, supporting the inference that the 3‑fluoro‑benzyl‑amine scaffold will display altered metabolic stability and a distinct metabolite pattern relative to the 4‑fluoro regioisomer.

Metabolite profiling Drug metabolism Fluorinated benzylamines

Basicity Tuning via Benzylic Amine Substituent Position (3‑F vs 4‑F Benzylamine)

Predicted pKₐ values for the parent benzylamines demonstrate a measurable basicity difference between regioisomers. 3‑Fluorobenzylamine has a predicted pKₐ of 8.80 ± 0.10, whereas 4‑fluorobenzylamine is predicted at 9.01 ± 0.10 . This ΔpKₐ ≈ 0.2 units indicates that the para‑fluoro substituent exerts a weaker electron‑withdrawing inductive effect on the benzylic amine nitrogen than the meta‑fluoro substituent, consistent with the diminished resonance withdrawal from the para position. When this amine core is further alkylated with the identical 2‑trifluoromethoxyethyl group, the same differential is expected to persist, translating to a slightly lower basicity for the 3‑fluoro series.

Physicochemical profiling pKa prediction Amine basicity

Meta‑Fluorine Advantage in Microporous Material Templating (3‑F vs 2‑F, 4‑F)

In the synthesis of AlPO₄‑5 and SAPO‑5 molecular sieves, fluorobenzyl‑pyrrolidine derivatives bearing fluorine in the meta position significantly improved the templating ability and product crystallinity, whereas fluorine in the ortho or para positions deteriorated the structure‑directing role [1]. This regiochemical sensitivity illustrates that the meta‑fluorine geometry is uniquely suited to stabilize the inorganic‑organic interface during crystal nucleation, a property that cannot be replicated by the 4‑fluoro or 2‑fluoro regioisomers. The 3‑fluoro‑benzyl motif in the target compound is structurally homologous to the meta‑fluorobenzyl‑pyrrolidine template, suggesting parallel utility in the synthesis of fluorinated zeolites or metal‑organic frameworks.

Zeolite synthesis Structure‑directing agents Fluorinated templates

Halogen‑Dependent Pharmacophore Tuning (3‑F vs 3‑Cl)

The 3‑chloro analog (CAS 1208081‑00‑8) differs from the target compound only in the identity of the meta‑halogen. This single‑atom substitution increases molecular weight from 237.2 to 253.7 Da and replaces a strong hydrogen‑bond acceptor (fluorine) with a halogen capable of halogen‑bond donor interactions (chlorine) . In structure‑based drug design, fluorine substitution typically enhances metabolic stability by blocking cytochrome P450 oxidation, whereas chlorine increases lipophilicity (Hansch π: F = 0.14; Cl = 0.71) and introduces a σ‑hole that can form directional halogen bonds with protein backbone carbonyls [1]. Consequently, the 3‑fluoro and 3‑chloro analogs are not interchangeable; the choice between them must be driven by the specific pharmacophore requirements — metabolic stabilization versus halogen‑bonding interactions.

Bioisostere comparison Halogen bonding Medicinal chemistry

High‑Impact Application Scenarios for (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine


Precision Lead‑Optimization in CNS Drug Discovery Requiring Differential Metabolic Handling

Medicinal chemistry teams pursuing CNS‑penetrant candidates frequently encounter metabolic liabilities associated with para‑fluorobenzyl groups (e.g., rapid glycine conjugation and renal clearance). The evidence from metabolic‑fate studies [1] demonstrates that the meta‑fluorinated benzyl scaffold diverts metabolism away from simple oxidative conjugation, potentially extending half‑life and altering brain‑to‑plasma ratios. Procuring the 3‑fluoro regioisomer, pre‑functionalized with the metabolically robust trifluoromethoxy group, allows SAR exploration that cannot be achieved by purchasing the para‑fluoro analog and hoping for similar in‑vivo behavior.

Synthesis of Next‑Generation Fluorinated Microporous Materials and MOFs

Research groups synthesizing AlPO₄‑n, SAPO‑n, or fluorinated metal‑organic frameworks can use (3‑fluoro‑benzyl)‑(2‑trifluoromethoxy‑ethyl)‑amine as a dual‑function structure‑directing agent. The meta‑fluorine position enhances templating efficacy beyond what the para‑fluoro isomer can deliver [2], while the pendant trifluoromethoxy group can introduce hydrophobicity into the final pore architecture. This compound provides a one‑step route to fluorinated templates that outperform conventional benzyl‑pyrrolidine or benzyl‑amine SDA molecules.

Physicochemical Toolkit for Protonation‑State‑Dependent Assays

Biochemical assay developers needing a matched pair of benzylamines with a defined basicity difference can utilize the 3‑fluoro (predicted pKₐ ~8.80 for the parent amine) and 4‑fluoro (pKₐ ~9.01) isomers . The 0.2‑unit pKₐ shift is sufficient to probe the effect of amine protonation on target engagement, solubility, or membrane transport. By alkylating both regioisomers with the same 2‑trifluoromethoxyethyl group, researchers generate a clean tool compound pair that isolates the electronic effect of fluorine position without altering logP or steric bulk.

Halogen‑Scanning in Fragment‑Based Drug Design

Fragment libraries that systematically vary halogen type and position are essential for mapping halogen‑bonding hotspots in protein binding sites. The target compound serves as the meta‑fluoro member of a halogen‑scan set that includes the 3‑chloro analog (MW 253.7 Da) and the 4‑fluoro regioisomer . Procurement of all three compounds enables parallel biophysical screening (SPR, TSA, X‑ray) to deconvolute the contributions of halogen identity and regioposition to binding affinity, without any change in the trifluoromethoxy‑ethyl tail.

Quote Request

Request a Quote for (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.